![molecular formula C23H16F4N4OS2 B2551484 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 923681-82-7](/img/structure/B2551484.png)
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H16F4N4OS2 and its molecular weight is 504.52. The purity is usually 95%.
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Scientific Research Applications
- This compound exhibits potential as an anticancer agent due to its unique chemical structure. Researchers have explored its effects on various cancer cell lines, particularly those resistant to conventional chemotherapy. It may interfere with cell proliferation, induce apoptosis, or inhibit specific signaling pathways critical for tumor growth .
- The thiazole and pyridazinyl moieties in the compound suggest anti-inflammatory properties. Investigations have focused on its ability to modulate inflammatory pathways, such as NF-κB and COX-2. By suppressing inflammation, it could be valuable in treating chronic inflammatory diseases .
- Some studies suggest that this compound may protect neurons from oxidative stress and neurodegenerative conditions. Its thiazole ring and trifluoromethyl group could contribute to antioxidant effects. Researchers are exploring its use in Alzheimer’s, Parkinson’s, and other neurodegenerative disorders .
- The compound’s sulfur-containing thiazole and pyridazinyl rings may confer antibacterial and antifungal properties. Investigations have evaluated its efficacy against drug-resistant strains. It could be a candidate for novel antimicrobial therapies .
- Given its structural resemblance to certain metabolic intermediates, researchers have investigated its impact on metabolic pathways. It may influence glucose metabolism, lipid homeostasis, or mitochondrial function. Potential applications include diabetes management and obesity-related disorders .
- The trifluoromethylphenyl group suggests potential cardiovascular benefits. Studies have explored its impact on blood pressure regulation, vascular function, and lipid profiles. It might be useful in preventing or treating cardiovascular diseases .
- Researchers use this compound as a chemical probe to identify its protein targets within cells. By understanding its interactions, they can uncover novel biological pathways and potential drug targets .
- Pharmaceutical companies may consider this compound as a lead structure for drug development. Medicinal chemists can modify its functional groups to enhance potency, selectivity, and pharmacokinetic properties. It could serve as a starting point for designing new therapeutic agents .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Potential
Antibacterial and Antifungal Activities
Metabolic Disorders
Cardiovascular Effects
Chemical Biology and Target Identification
Drug Development and Optimization
properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N4OS2/c1-13-21(34-22(28-13)14-6-8-15(24)9-7-14)18-10-11-20(31-30-18)33-12-19(32)29-17-5-3-2-4-16(17)23(25,26)27/h2-11H,12H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZAKGURFAEJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.